molecular formula C14H17N3 B2783770 5-Methyl-2-piperidino[1,6]naphthyridine CAS No. 478032-22-3

5-Methyl-2-piperidino[1,6]naphthyridine

Cat. No.: B2783770
CAS No.: 478032-22-3
M. Wt: 227.311
InChI Key: VOGGEDPKRMCANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-piperidino[1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of a piperidine ring attached to a naphthyridine core, with a methyl group at the 5-position. This compound has garnered interest due to its potential biological activity and diverse applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-piperidino[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by methylation at the 5-position using methyl iodide . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-piperidino[1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines, depending on the specific reaction and conditions employed .

Scientific Research Applications

5-Methyl-2-piperidino[1,6]naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Piperidino[1,6]naphthyridine: Lacks the methyl group at the 5-position.

    5-Methyl-1,6-naphthyridine: Does not have the piperidine ring.

    2-(1-Piperidinyl)-1,6-naphthyridine: Similar structure but different substitution pattern.

Uniqueness

5-Methyl-2-piperidino[1,6]naphthyridine is unique due to the presence of both the piperidine ring and the methyl group at the 5-position, which contribute to its distinct chemical and biological properties. This combination of structural features enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5-methyl-2-piperidin-1-yl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGEDPKRMCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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